molecular formula C13H16N2O2 B151163 (2-Butyl-benzoimidazol-1-yl)-acetic acid CAS No. 138992-92-4

(2-Butyl-benzoimidazol-1-yl)-acetic acid

Cat. No.: B151163
CAS No.: 138992-92-4
M. Wt: 232.28 g/mol
InChI Key: KTWJTCCDVNQGKN-UHFFFAOYSA-N
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Description

(2-Butyl-benzoimidazol-1-yl)-acetic acid is an organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring substituted with a butyl group and an acetic acid moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Scientific Research Applications

(2-Butyl-benzoimidazol-1-yl)-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety information available indicates that “(2-Butyl-benzoimidazol-1-yl)-acetic acid” is an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Butyl-benzoimidazol-1-yl)-acetic acid typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base such as potassium carbonate.

    Attachment of Acetic Acid Moiety: The acetic acid moiety can be introduced through esterification or amidation reactions, followed by hydrolysis to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Butyl-benzoimidazol-1-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    2-Methyl-benzimidazole: A derivative with a methyl group instead of a butyl group.

    (2-Phenyl-benzoimidazol-1-yl)-acetic acid: A derivative with a phenyl group instead of a butyl group.

Uniqueness

(2-Butyl-benzoimidazol-1-yl)-acetic acid is unique due to the presence of the butyl group, which can influence its lipophilicity and biological activity. The combination of the benzimidazole ring and the acetic acid moiety also contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-butylbenzimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-2-3-8-12-14-10-6-4-5-7-11(10)15(12)9-13(16)17/h4-7H,2-3,8-9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWJTCCDVNQGKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=CC=CC=C2N1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378258
Record name (2-Butyl-1H-benzimidazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138992-92-4
Record name (2-Butyl-1H-benzimidazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-n-Butyl benzimidazole (3.00 g, 17.22 mmol) was mixed with powdered potassium carbonate (2.62 g, 19 mmol) and diluted with 25 mL dimethylformamide. To this was added ethyl bromoacetate (18.94 mmol). The reaction mixture was stirred at ambient temperature overnight and poured into 150 mL of water. The resulting crystals were filtered, and recrystallized from hexane to give 2.26 g (50%) of a solid; mp 70°-71° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
18.94 mmol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Yield
50%

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